DBCO-Tetraacetyl Mannosamine Enables Single-Step Cell Surface Functionalization Eliminating Two-Step Labeling Variability
DBCO-Tetraacetyl mannosamine (Ac4ManNDBCO) consolidates both the metabolic incorporation handle and the click-reactive moiety into a single molecule, permitting one-step installation of DBCO groups onto the cell surface. This contrasts with the conventional two-step workflow that uses Ac4ManNAz to install azide groups followed by DBCO-probe conjugation [1]. In a systematic study on intestinal cell lines, Ac4ManNDBCO treatment of Caco-2 and HT29-MTX-E12 cells yielded concentration- and time-dependent DBCO surface expression without requiring an exogenous secondary click step, enabling direct recruitment of azide-functionalized payloads such as N3-AuNPs [1][2].
| Evidence Dimension | Number of steps required for DBCO surface functionalization |
|---|---|
| Target Compound Data | 1 step (Ac4ManNDBCO incubation only) |
| Comparator Or Baseline | Ac4ManNAz (baseline): 2 steps (Ac4ManNAz incubation + DBCO-probe conjugation) |
| Quantified Difference | 50% reduction in workflow steps; eliminates variability from secondary click reaction kinetics |
| Conditions | Caco-2 and HT29-MTX-E12 human intestinal epithelial cells; concentration- and time-dependent labeling assessed via confocal microscopy and flow cytometry |
Why This Matters
Procurement of DBCO-Tetraacetyl mannosamine reduces workflow complexity by 50% and eliminates a source of inter-experimental variability, directly improving reproducibility for high-throughput or longitudinal studies.
- [1] Lam YY, Tan A, Nowell CJ, Kempe K, Boyd BJ. Systematic Investigation of Metabolic Oligosaccharide Engineering Efficiency in Intestinal Cells Using a Dibenzocyclooctyne-Monosaccharide Conjugate. ChemBioChem. 2023;24(12):e202300144. View Source
- [2] Tan A, Lam YY, Kempe K, Boyd BJ. Understanding selectivity of metabolic labelling and click-targeting in multicellular environments as a route to tissue selective drug delivery. J Mater Chem B. 2021;9(26):5365-5373. View Source
